3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic organic compound that belongs to the class of pyrrolo[3,4-c]pyrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds and pyrazole derivatives. Common synthetic routes may involve:
Condensation Reactions: Combining substituted phenyl hydrazines with diketones to form pyrazole intermediates.
Cyclization Reactions: Intramolecular cyclization to form the pyrrolo[3,4-c]pyrazole core.
Substitution Reactions: Introducing chloro and hydroxy groups through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques like continuous flow synthesis and automated reactors can be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction of the nitro groups (if present) to amines.
Substitution: Electrophilic and nucleophilic substitution reactions at the chloro and hydroxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Quinones and related derivatives.
Reduction Products: Amines and reduced pyrazole derivatives.
Substitution Products: Various substituted phenyl and pyrazole compounds.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its effectiveness against bacterial and fungal strains.
Medicine
Drug Development: Investigated as a lead compound for developing new pharmaceuticals.
Cancer Research: Potential use in targeting cancer cells due to its unique structure.
Industry
Agriculture: Possible applications as agrochemicals.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor functions. Pathways involved could include signal transduction, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-5-(3-dimethylaminopropyl)-4,5-dihydropyrazole
- 3-(4-chloro-2-hydroxyphenyl)-4,5-dihydropyrazole
Uniqueness
- Structural Features : The presence of both chloro and hydroxy groups on the phenyl rings, along with the dimethylaminopropyl side chain, makes it unique.
- Biological Activity : Exhibits a distinct profile of biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H22Cl2N4O2 |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-(4-chloro-2-hydroxyphenyl)-4-(4-chlorophenyl)-5-[3-(dimethylamino)propyl]-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H22Cl2N4O2/c1-27(2)10-3-11-28-21(13-4-6-14(23)7-5-13)18-19(25-26-20(18)22(28)30)16-9-8-15(24)12-17(16)29/h4-9,12,21,29H,3,10-11H2,1-2H3,(H,25,26) |
InChI Key |
CZEYOONATWUTGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C(C2=C(C1=O)NN=C2C3=C(C=C(C=C3)Cl)O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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